molecular formula C18H18N2O5 B3289213 4-(4-(Benzylamino)-3-nitrophenyl)-3-methyl-4-oxobutanoic acid CAS No. 85633-97-2

4-(4-(Benzylamino)-3-nitrophenyl)-3-methyl-4-oxobutanoic acid

Cat. No. B3289213
Key on ui cas rn: 85633-97-2
M. Wt: 342.3 g/mol
InChI Key: HCYHXOPBBIFXGL-UHFFFAOYSA-N
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Patent
US09296748B2

Procedure details

4-(4-Benzylamino-3-nitro-phenyl)-3-methyl-4-oxo-butyric acid E-4.1″ (939 mg; 2.74 mmol) is placed in 7 ml ethanol and treated with hydrazine hydrate (0.16 ml; 3.29 mmol) and acetic acid (78.58 μl; 1.37 mmol). The reaction mixture is heated up to 100° C. for 2 hours. Another portion of hydrazine hydrate (0.08 ml; 1.65 mmol) and 40 μl acetic acid are added and stirred for 2 hours at 100° C. After letting the reaction cooling to RT, the product precipitates. It is filtered off and washed with methanol and dried under reduced pressure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step Two
Quantity
78.58 μL
Type
reactant
Reaction Step Two
Quantity
0.08 mL
Type
reactant
Reaction Step Three
Quantity
40 μL
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9]1[CH:14]=[CH:13][C:12]([C:15](=O)[CH:16]([CH3:21])[CH2:17][C:18](O)=[O:19])=[CH:11][C:10]=1[N+:23]([O-:25])=[O:24])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.[NH2:27][NH2:28].C(O)(=O)C>C(O)C>[CH2:1]([NH:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2[CH:16]([CH3:21])[CH2:17][C:18](=[O:19])[NH:27][N:28]=2)=[CH:11][C:10]=1[N+:23]([O-:25])=[O:24])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1=C(C=C(C=C1)C(C(CC(=O)O)C)=O)[N+](=O)[O-]
Step Two
Name
Quantity
0.16 mL
Type
reactant
Smiles
O.NN
Name
Quantity
78.58 μL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0.08 mL
Type
reactant
Smiles
O.NN
Name
Quantity
40 μL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling to RT
CUSTOM
Type
CUSTOM
Details
the product precipitates
FILTRATION
Type
FILTRATION
Details
It is filtered off
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C1=CC=CC=C1)NC1=C(C=C(C=C1)C=1C(CC(NN1)=O)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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